Cas no 2094838-19-2 ([(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine)

(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine is a synthetic organic compound featuring a chloropyridazine core linked to a morpholine-substituted propylamine moiety. Its structural complexity offers versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The chloropyridazine group enhances reactivity for further functionalization, while the morpholine and dimethylpropylamine segments contribute to solubility and potential binding affinity. This compound is valued for its stability under controlled conditions and its utility in constructing pharmacophores with tailored properties. Its precise synthesis and characterization make it suitable for research in medicinal chemistry and drug discovery.
[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine structure
2094838-19-2 structure
Product name:[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
CAS No:2094838-19-2
MF:C15H25ClN4O
MW:312.838202238083
CID:5682107
PubChem ID:126815966

[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine Chemical and Physical Properties

Names and Identifiers

    • Z2677922515
    • EN300-26584711
    • [(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
    • N-[(6-chloropyridazin-3-yl)methyl]-N,2,2-trimethyl-3-morpholin-4-ylpropan-1-amine
    • AKOS033975875
    • 2094838-19-2
    • [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
    • Inchi: 1S/C15H25ClN4O/c1-15(2,12-20-6-8-21-9-7-20)11-19(3)10-13-4-5-14(16)18-17-13/h4-5H,6-12H2,1-3H3
    • InChI Key: ONIXOLIGTFYALM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CN(C)CC(C)(C)CN2CCOCC2)N=N1

Computed Properties

  • Exact Mass: 312.1716891g/mol
  • Monoisotopic Mass: 312.1716891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.5Ų
  • XLogP3: 1.5

[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584711-2.5g
[(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
2094838-19-2 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-26584711-10g
2094838-19-2 90%
10g
$4545.0 2023-09-13
Enamine
EN300-26584711-10.0g
[(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
2094838-19-2 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-26584711-0.05g
[(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
2094838-19-2 95.0%
0.05g
$888.0 2025-03-20
Enamine
EN300-26584711-1g
2094838-19-2 90%
1g
$1057.0 2023-09-13
Enamine
EN300-26584711-1.0g
[(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
2094838-19-2 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-26584711-5.0g
[(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
2094838-19-2 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-26584711-0.1g
[(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
2094838-19-2 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-26584711-5g
2094838-19-2 90%
5g
$3065.0 2023-09-13
Enamine
EN300-26584711-0.25g
[(6-chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine
2094838-19-2 95.0%
0.25g
$972.0 2025-03-20

Additional information on [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine

Introduction to [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine (CAS No. 2094838-19-2)

[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine (CAS No. 2094838-19-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical properties, biological activities, and recent research advancements associated with this compound.

The chemical structure of [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine is composed of a 6-chloropyridazin-3-yl moiety, a 2,2-dimethylpropyl chain, and a morpholine ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The chloropyridazine ring is known for its ability to interact with various biological targets, while the morpholine ring provides additional stability and solubility characteristics.

In recent years, the study of [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine has focused on its potential as a therapeutic agent. One of the key areas of interest is its activity as a modulator of neurotransmitter systems. Research has shown that this compound can effectively interact with serotonin and dopamine receptors, making it a promising candidate for the treatment of neurological disorders such as depression and anxiety.

Beyond its potential in neuropsychiatric disorders, [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine has also been investigated for its anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in the management of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

The pharmacokinetic profile of [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine has been extensively studied to understand its behavior in biological systems. Preclinical data indicate that this compound exhibits good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. The compound is metabolized primarily by hepatic enzymes, with a moderate half-life that allows for once-daily dosing regimens.

Clinical trials are currently underway to evaluate the safety and efficacy of [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings have paved the way for further clinical development.

In addition to its therapeutic applications, [(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-y l)prop yl]m ethyla mine has also been explored as a tool in basic research. Its ability to selectively modulate specific receptors makes it a valuable probe for studying receptor function and signaling pathways. Researchers have used this compound to investigate the role of serotonin and dopamine receptors in various physiological processes, providing insights into the mechanisms underlying neuropsychiatric disorders.

The synthesis of [(6-Chloropyridazin - 3 - yl )meth yl ][ 2 , 2 - dimeth yl - 3 -( morph olin - 4 - yl )pro pyl ]meth yl amine involves several steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the 6-chloropyridazine derivative, followed by coupling reactions to introduce the morpholine and alkyl groups. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale.

The future prospects for [(6-Chloropyridazin - 3 - yl )meth yl ][ 2 , 2 - dimeth yl - 3 -( morph olin - 4 - yl )pro pyl ]meth yl amine are promising. Ongoing research aims to optimize its pharmacological properties and explore new therapeutic applications. Collaborations between academic institutions and pharmaceutical companies are driving innovation in this field, with the goal of bringing this compound closer to clinical use.

In conclusion, [(6-Chloropyridazin - 3 - yl )meth yl ][ 2 , 2 - dimeth yl - 3 -( morph olin - 4 - yl )pro pyl ]meth yl amine (CAS No. 2094838 -19 - 2) represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapies for various diseases. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing medical treatments.

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